Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate (CAS 438199-49-6) is a heterocyclic building block belonging to the naphtho[2,1-b]thiophene class, characterized by a fused tetracyclic scaffold incorporating a 4,5-dihydro ring system, a primary 2-amino group, a 7-methoxy substituent, and a methyl ester at position 1. The compound has a molecular formula of C15H15NO3S, a molecular weight of 289.35 g/mol, a calculated XLogP3 of 3.6, and a polar surface area (PSA) of 89.79 Ų.

Molecular Formula C15H15NO3S
Molecular Weight 289.4 g/mol
CAS No. 438199-49-6
Cat. No. B1364586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
CAS438199-49-6
Molecular FormulaC15H15NO3S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(CC2)SC(=C3C(=O)OC)N
InChIInChI=1S/C15H15NO3S/c1-18-9-4-5-10-8(7-9)3-6-11-12(10)13(14(16)20-11)15(17)19-2/h4-5,7H,3,6,16H2,1-2H3
InChIKeyRITWADYAQOVYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate (CAS 438199-49-6): Chemical Identity and Structural Classification for Procurement Decisions


Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate (CAS 438199-49-6) is a heterocyclic building block belonging to the naphtho[2,1-b]thiophene class, characterized by a fused tetracyclic scaffold incorporating a 4,5-dihydro ring system, a primary 2-amino group, a 7-methoxy substituent, and a methyl ester at position 1 . The compound has a molecular formula of C15H15NO3S, a molecular weight of 289.35 g/mol, a calculated XLogP3 of 3.6, and a polar surface area (PSA) of 89.79 Ų [1]. It is stocked as a research chemical by multiple suppliers at ≥95% purity (free salt form, achiral) and is cataloged under ChemBridge Building Block ID 3014632 and MDL number MFCD02853943 . The compound serves as a versatile intermediate for amide coupling, ester hydrolysis, and further derivatization at the 2-amino position, making it relevant for medicinal chemistry and fragment-based screening programs [2].

Why Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate Cannot Be Casually Replaced by In-Class Naphthothiophene Analogs


Superficially similar naphtho[2,1-b]thiophene derivatives—such as the 1-carbonitrile analog (CAS 37071-20-8) or regioisomeric [1,2-b] series compounds—differ materially in three procurement-relevant dimensions: (i) the 7-methoxy substituent on the target compound alters both electronic character and solubility compared to unsubstituted analogs ; (ii) the methyl ester at position 1 provides a hydrolytically cleavable handle that the carbonitrile congener lacks, enabling divergent synthetic strategies [1]; and (iii) the combination of five hydrogen-bond acceptor atoms and three rotatable bonds confers a distinct conformational and pharmacophoric profile relative to the more rigid, less polar carbonitrile comparator [2]. These structural differences translate into non-interchangeable reactivity in amide coupling, ester hydrolysis, and heterocycle annulation reactions, meaning procurement of an analog will not recapitulate the chemistry accessible from this specific building block .

Quantitative Differentiation Evidence for Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate (CAS 438199-49-6) Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. 1-Carbonitrile Analog (CAS 37071-20-8)

The target compound exhibits a computed XLogP3 value of 3.6, placing it in a favorable lipophilicity range for passive membrane permeability while maintaining aqueous solubility [1]. By comparison, the closest congener—2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile (CAS 37071-20-8)—is predicted to have an XLogP approximately 1.0–1.4 log units lower (estimated ~2.2–2.6) due to the polar carbonitrile group replacing the methyl ester . This ~60–80% greater partition coefficient for the target compound represents a meaningful difference in predicted ADME behavior that would affect compound prioritization in early-stage screening cascades [2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Count and Polar Surface Area: Differentiation from Carbonitrile and Regioisomeric Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms (three from the ester, one from the methoxy oxygen, one from the thiophene sulfur) and a polar surface area (PSA) of 89.79 Ų [1]. The 1-carbonitrile analog (CAS 37071-20-8) has only 3 HBA atoms and a smaller PSA (~65 Ų estimated), while the regioisomeric methyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate (CAS 350999-16-5, MW 259.33) lacks the 7-methoxy group entirely, reducing to 3 HBA . This 67% greater HBA count for the target compound translates to measurably different aqueous solubility and hydrogen-bond-dependent target recognition profiles .

Hydrogen bonding Polar surface area Solubility Drug-likeness

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Rigid 1-Carbonitrile Analog

The target compound has 3 rotatable bonds (the methyl ester, the 7-methoxy group, and the ester C–O bond), compared to 0 rotatable bonds for the 1-carbonitrile analog (CAS 37071-20-8), which is entirely rigid aside from the dihydro ring [1]. This difference is substantial: the carbonitrile analog presents a fixed conformational orientation, whereas the target compound can sample multiple low-energy conformations. This flexibility can be advantageous for induced-fit target binding but carries an entropic penalty . The regioisomeric [1,2-b] analog (CAS 350999-16-5) also has 2 rotatable bonds but lacks the 7-methoxy rotor, resulting in a different pharmacophoric geometry .

Conformational flexibility Target engagement Rotatable bonds

Molecular Weight and Rule-of-Three Compliance for Fragment-Based Screening Suitability

The target compound (MW 289.35 g/mol) sits near the upper boundary of the Rule of Three (Ro3) for fragment-based screening (MW ≤ 300) . By contrast, the 1-carbonitrile analog (MW 226.30 g/mol) falls comfortably within Ro3 space, while many 2-amido-derivatized naphtho[2,1-b]thiophene-1-carboxylates exceed 400 g/mol . The target compound therefore occupies a strategic intermediate position: it is sufficiently small for fragment-based approaches yet carries enough functional complexity (free amine, ester, methoxy) to serve as an advanced lead-like starting point for hit-to-lead optimization . ChemBridge catalogs this compound specifically within their building block collection (BB-3014632) rather than as a finished screening library member, reflecting its intended use as a synthetic intermediate [1].

Fragment-based drug discovery Rule of Three Screening library

Supplier-Attested Purity and Batch Consistency: Multi-Vendor Availability with ≥95% Purity Benchmark

The target compound is available from multiple independent suppliers at consistent ≥95% purity, including AKSci (95%, Cat. 3584AE, 1g/$305, 5g/$1211), Hit2Lead/ChemBridge (95%, BB-3014632, 1g/$154, 5g/$616), Fluorochem (95.0%, Cat. F307635), and Leyan (95+%, Cat. 1388480) . The 1-carbonitrile analog (CAS 37071-20-8) is available from fewer suppliers (primarily AKSci at 95%), and several suppliers list it without a published MDL number, indicating less mature supply chain documentation . The target compound benefits from an established MDL number (MFCD02853943), a published NMR spectrum (SpectraBase, DMSO-d6 solvent), and hazard classification under GHS07 (Warning: H302, H315, H319, H335), providing a more complete quality and safety data package for institutional procurement [1].

Quality control Purity specification Supplier comparison Procurement

Evidence-Backed Research and Procurement Scenarios for Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate (CAS 438199-49-6)


Amide Library Synthesis via 2-Amino Derivatization for Structure-Activity Relationship Studies

The free 2-amino group on this compound enables direct amide coupling with diverse carboxylic acid building blocks, generating focused libraries of 2-amido-naphtho[2,1-b]thiophene-1-carboxylates [1]. This is supported by the existence of numerous commercially cataloged 2-amido derivatives (e.g., 2-(4-phenylbutanamido), 2-(2-chloro-6-fluorobenzamido), and 2-(5-methyl-4-phenylthiophene-3-amido) variants) that demonstrate the chemical tractability of this position [2]. The 7-methoxy group remains intact during amide coupling, preserving the electronic and solubility advantages of the methoxy substituent across the library .

Fragment-Based Screening as a Rule-of-Three-Near-Compliant Entry Point with Multiple Synthetic Vectors

With a molecular weight of 289.35 g/mol (near the Ro3 upper limit of 300), XLogP3 of 3.6, and three chemically orthogonal reactive handles (2-amino, 1-methyl ester, 7-methoxy), this compound serves as an advanced fragment starting point that balances fragment-likeness with lead-like functional complexity [1]. Its 3 rotatable bonds permit conformational adaptation during target binding, while the 5 hydrogen-bond acceptor atoms provide multiple polar interaction opportunities [2]. The compound is stocked in the ChemBridge Building Block collection (BB-3014632), which is integrated with the ICCB-Longwood Screening Facility at Harvard Medical School for high-throughput screening access .

Medicinal Chemistry Campaigns Targeting Antiviral or Antiproliferative Naphthothiophene Chemotypes

The naphtho[2,1-b]thiophene scaffold has demonstrated anti-avian influenza virus (H5N1) activity in derivatives prepared from the related 1-carbonitrile starting material, with compounds 5, 7, and 8 showing the highest antiviral effect in both EC50/LD50 determinations and plaque reduction assays on MDCK cells [1]. The target compound's 7-methoxy and 1-methyl ester substituents offer different electronic and steric properties compared to the carbonitrile-derived series, enabling exploration of distinct SAR space within the same core scaffold [2]. Additionally, antiproliferative activity has been reported for amino- and amido-substituted naphtho[2,1-b]thiophene derivatives, supporting broader oncology applications .

Procurement for Academic Core Facilities and Institutional Compound Collections Requiring Documented Quality Assurance

The compound's multi-supplier availability (ChemBridge/Hit2Lead, AKSci, Fluorochem, Leyan, Matrix Scientific, Santa Cruz Biotechnology) with consistent ≥95% purity, established MDL number (MFCD02853943), published ¹H NMR spectrum (SpectraBase, DMSO-d6), and full GHS hazard classification (GHS07 Warning: H302, H315, H319, H335) satisfy institutional procurement requirements for documented quality, safety, and analytical traceability [1]. The pricing range of $154–$305 per gram allows competitive bidding across vendors, and the non-hazardous DOT/IATA transport classification simplifies international shipping logistics [2].

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